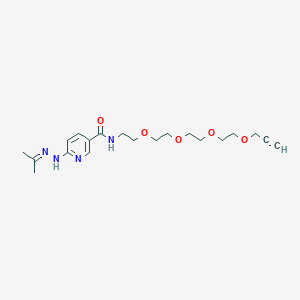
HyNic-PEG4-alkyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HyNic-PEG4-alkyne is a cleavable linker containing four units of polyethylene glycol (PEG) used in the synthesis of antibody-drug conjugates. It is a click chemistry reagent that contains an alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition with molecules containing azide groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
HyNic-PEG4-alkyne is synthesized through a series of chemical reactions involving the incorporation of hydrazinonicotinamide (HyNic) and polyethylene glycol (PEG) units. The alkyne group is introduced through a final step involving the coupling of an alkyne-containing reagent .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process typically includes the following steps:
- Synthesis of intermediate compounds.
- Coupling of HyNic and PEG units.
- Introduction of the alkyne group.
- Purification and quality control .
Analyse Chemischer Reaktionen
Types of Reactions
HyNic-PEG4-alkyne primarily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry reaction. This reaction is highly specific and efficient, forming stable triazole linkages .
Common Reagents and Conditions
Reagents: Copper sulfate, sodium ascorbate, azide-containing molecules.
Major Products
The major products of the CuAAC reaction involving this compound are triazole-linked conjugates, which are stable and suitable for various applications in bioconjugation and drug delivery .
Wissenschaftliche Forschungsanwendungen
HyNic-PEG4-alkyne has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in the labeling and modification of biomolecules such as proteins and nucleic acids.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Utilized in the production of advanced materials and nanotechnology
Wirkmechanismus
HyNic-PEG4-alkyne exerts its effects through the formation of stable triazole linkages via copper-catalyzed azide-alkyne cycloaddition. This reaction is highly specific and efficient, allowing for the precise conjugation of molecules. The molecular targets and pathways involved include the azide and alkyne groups, which react to form the triazole linkage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
HyNic-PEG2-alkyne: Contains two units of polyethylene glycol.
HyNic-PEG6-alkyne: Contains six units of polyethylene glycol.
Azide-PEG4-alkyne: Contains an azide group instead of HyNic.
Uniqueness
HyNic-PEG4-alkyne is unique due to its optimal length of four polyethylene glycol units, providing a balance between solubility and stability. Its cleavable nature and efficient click chemistry reactivity make it highly suitable for bioconjugation and drug delivery applications .
Eigenschaften
Molekularformel |
C20H30N4O5 |
|---|---|
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
6-(2-propan-2-ylidenehydrazinyl)-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H30N4O5/c1-4-8-26-10-12-28-14-15-29-13-11-27-9-7-21-20(25)18-5-6-19(22-16-18)24-23-17(2)3/h1,5-6,16H,7-15H2,2-3H3,(H,21,25)(H,22,24) |
InChI-Schlüssel |
WJVXRHOIVDGQSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NNC1=NC=C(C=C1)C(=O)NCCOCCOCCOCCOCC#C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3S)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-chloroprop-2-en-1-one](/img/structure/B15073631.png)
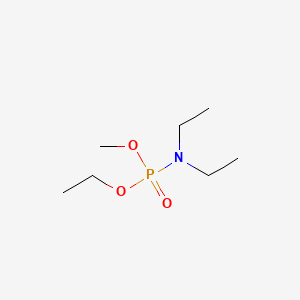
![(6R,7R)-7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B15073638.png)
![(8S,10R)-10-[(2S,4R,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-8-(2-hydroxyethyl)-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one](/img/structure/B15073646.png)
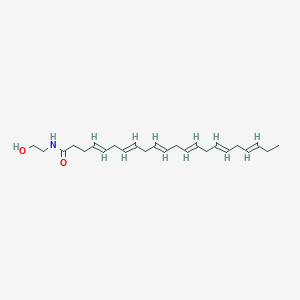

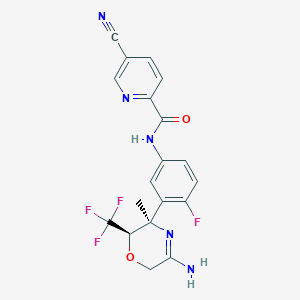
![(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid;hydrate](/img/structure/B15073678.png)
![[amino-[2-[[5-(hydroxymethyl)-1H-indol-3-yl]methylidene]hydrazinyl]methylidene]-pentylazanium](/img/structure/B15073680.png)
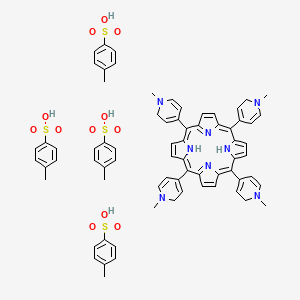

![4-(2-chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine](/img/structure/B15073706.png)

![undecyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate](/img/structure/B15073720.png)
